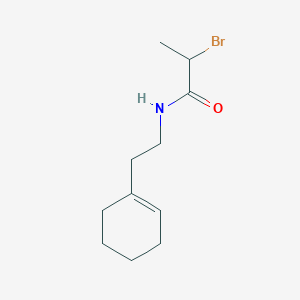

2-bromo-N-(2-cyclohex-1-en-1-ylethyl)propanamide

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(2-cyclohex-1-en-1-ylethyl)propanamide typically involves the bromination of N-(2-cyclohex-1-en-1-ylethyl)propanamide. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position. The general reaction scheme is as follows:

Starting Material: N-(2-cyclohex-1-en-1-ylethyl)propanamide

Reagent: Bromine (Br2)

Solvent: An appropriate organic solvent such as dichloromethane (DCM)

Conditions: The reaction is typically carried out at low temperatures to control the reactivity of bromine and to avoid side reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes the use of continuous flow reactors, optimized reaction conditions, and purification techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Análisis De Reacciones Químicas

Types of Reactions

2-bromo-N-(2-cyclohex-1-en-1-ylethyl)propanamide can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

Reduction Reactions: The compound can be reduced to remove the bromine atom.

Oxidation Reactions: The compound can undergo oxidation to form different functional groups.

Common Reagents and Conditions

Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products Formed

Substitution: The major products are the corresponding substituted amides.

Reduction: The major product is the de-brominated amide.

Oxidation: The major products depend on the oxidizing agent used and can include carboxylic acids or ketones.

Aplicaciones Científicas De Investigación

Biochemical Research

Proteomics Research

This compound is particularly valuable in proteomics for studying protein interactions and modifications. The bromine atom serves as a reactive handle for modifying proteins, allowing researchers to explore binding affinities and enzymatic activities. Preliminary studies suggest that compounds with similar structures can modulate enzymatic activity, indicating potential therapeutic applications.

Mechanism of Action

Understanding the interactions between 2-bromo-N-(2-cyclohex-1-en-1-ylethyl)propanamide and biological macromolecules such as proteins and nucleic acids is crucial for elucidating its biological effects. It may affect cellular processes by interacting with specific molecular targets, which could lead to insights into its role in cellular signaling pathways.

Pharmaceutical Applications

Drug Testing

In the pharmaceutical industry, this compound is used as a reference standard in drug testing. It ensures the accuracy and reliability of pharmaceutical products by serving as a benchmark in assays that compare active ingredients against known standards.

Therapeutic Development

Due to its unique structural properties, there is potential for this compound to be developed into new therapeutic agents. Its ability to undergo nucleophilic substitution reactions allows for the synthesis of derivatives that may exhibit enhanced biological activity or specificity.

Organic Synthesis

Building Block for Complex Molecules

The compound acts as a versatile building block in organic synthesis. Its reactive sites facilitate various chemical transformations, enabling the creation of more complex organic molecules. This capability is essential for developing new materials or pharmaceuticals.

Synthesis Techniques

The synthesis typically involves multiple steps, where conditions such as temperature and solvent choice are optimized to enhance yield and purity. The compound can also rearrange to form dihydrofuran derivatives under specific conditions, showcasing its potential for further chemical transformations.

Industrial Applications

Agricultural Chemistry

In agricultural chemistry, this compound may be utilized in the synthesis of agrochemicals such as pesticides or herbicides. It can also serve as a tracer in studying plant metabolism, providing insights into how plants interact with various chemicals.

Cosmetics Industry

The compound could find applications in the cosmetics industry, potentially being used as an intermediate in the formulation of beauty products or as a preservative. Its stabilizing properties may enhance the shelf-life and effectiveness of cosmetic formulations.

Chemical Sensors

Development of Sensors

This compound has potential applications in developing chemical sensors for detecting specific substances or environmental conditions. The bromine atom can react with certain analytes, altering the electrical or optical properties of the sensor, which can be quantitatively measured.

Catalysis Research

Catalyst Development

In catalysis research, this compound may be explored for developing new catalysts or studying reaction mechanisms. The bromine atom might serve as a catalytic site or be involved in synthesizing catalysts that facilitate various chemical reactions.

Summary Table of Applications

| Application Area | Specific Uses |

|---|---|

| Biochemical Research | Proteomics studies; protein modification |

| Pharmaceutical | Reference standard in drug testing; therapeutic development |

| Organic Synthesis | Building block for complex molecules |

| Agricultural Chemistry | Synthesis of agrochemicals; tracer in plant studies |

| Cosmetics Industry | Intermediate in formulations; preservative |

| Chemical Sensors | Development of sensitive detection systems |

| Catalysis Research | New catalyst development; reaction mechanism studies |

Mecanismo De Acción

The mechanism of action of 2-bromo-N-(2-cyclohex-1-en-1-ylethyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can act as a leaving group, allowing the compound to form covalent bonds with nucleophilic sites on the target molecule. This can result in the inhibition of enzyme activity or the modulation of receptor function, depending on the specific application.

Comparación Con Compuestos Similares

Similar Compounds

2-bromo-N-(2-cyclohex-1-en-1-ylethyl)butanamide: Similar structure but with a butanamide group instead of a propanamide group.

2-bromo-N-(2-cyclohex-1-en-1-ylethyl)pentanamide: Similar structure but with a pentanamide group.

Uniqueness

2-bromo-N-(2-cyclohex-1-en-1-ylethyl)propanamide is unique due to its specific structural features, which allow it to interact with a distinct set of molecular targets. The presence of the bromine atom and the cyclohexenyl group provides unique reactivity and binding properties that are not found in other similar compounds.

Actividad Biológica

2-Bromo-N-(2-cyclohex-1-en-1-ylethyl)propanamide is a compound with potential biological activity, characterized by its unique molecular structure that includes a bromo group and an amide functional group. This article aims to explore the biological activity of this compound, focusing on its interactions with biological macromolecules, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C₁₁H₁₈BrNO

- Molecular Weight : 260.17 g/mol

- Structure : Contains a cyclohexene ring, which significantly influences its reactivity and interactions in biological systems.

The presence of the bromo substituent allows for nucleophilic substitution reactions, which can lead to the formation of various derivatives and intermediates useful in organic synthesis.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets such as enzymes or receptors. The bromine atom can act as a leaving group, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction may result in the inhibition of enzyme activity or modulation of receptor function, which is crucial for therapeutic applications.

Interaction Studies

Preliminary studies suggest that compounds with structural similarities to this compound can modulate enzymatic activity. For instance, research has indicated that similar compounds can inhibit photosynthetic electron transport in chloroplasts and show antimycobacterial activity against Mycobacterium tuberculosis .

Case Study: Inhibitory Activity

A notable study investigated the inhibitory effects of various substituted compounds on photosynthetic electron transport. The results indicated that certain derivatives exhibited significant inhibitory activity, highlighting the potential for this compound to influence similar pathways:

| Compound | IC50 (μM) | Activity |

|---|---|---|

| N-benzyl-2-naphthamide | 7.5 | PET inhibition |

| N-cycloheptylquinoline-2-carboxamide | < 5 | Antimycobacterial |

| N-(2-cyclohexyl)quinoline-2-carboxamide | < 10 | Antimycobacterial |

These findings underscore the importance of structure-activity relationships in determining the biological efficacy of compounds related to this compound .

Proteomics Research

In biochemical applications, this compound serves as a tool for proteomics research, particularly in studying protein interactions and enzyme mechanisms. Its unique structural properties make it suitable for developing new therapeutic agents.

Synthesis and Derivatives

The compound can also act as a building block for more complex organic molecules. Its ability to undergo rearrangement reactions allows chemists to synthesize various derivatives that may possess enhanced biological activities or novel properties.

Propiedades

IUPAC Name |

2-bromo-N-[2-(cyclohexen-1-yl)ethyl]propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18BrNO/c1-9(12)11(14)13-8-7-10-5-3-2-4-6-10/h5,9H,2-4,6-8H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMSWJQNUQIADHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCCC1=CCCCC1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801231448 | |

| Record name | 2-Bromo-N-[2-(1-cyclohexen-1-yl)ethyl]propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801231448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1119453-10-9 | |

| Record name | 2-Bromo-N-[2-(1-cyclohexen-1-yl)ethyl]propanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1119453-10-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-N-[2-(1-cyclohexen-1-yl)ethyl]propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801231448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.